Reduced H-Bond Donor Count vs. Primary Amide
N,1,5-Trimethyl-1H-pyrazole-3-carboxamide possesses one hydrogen-bond donor (the amide N–H) compared to two donors in the primary amide congener 1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 54384-74-6). The reduction in HBD count can decrease desolvation penalty during membrane passage and reduce promiscuous binding to off-target proteins, a principle widely exploited in optimizing CNS drug candidates [1]. The computed logP for the N-methyl analog is –0.29 versus –0.2 for the primary amide , indicating marginally higher lipophilicity that may translate to improved passive permeability.
| Evidence Dimension | Hydrogen-bond donor count & logP |
|---|---|
| Target Compound Data | HBD = 1; logP (calc) = –0.29 |
| Comparator Or Baseline | 1,5-Dimethyl-1H-pyrazole-3-carboxamide: HBD = 2; logP (calc) = –0.2 |
| Quantified Difference | Δ HBD = –1; Δ logP ≈ –0.09 |
| Conditions | Calculated properties; ChemSpider and ChemDiv databases |
Why This Matters
Lower HBD count and higher logP suggest superior passive permeability, a critical parameter when selecting building blocks for lead optimization libraries targeting intracellular enzymes.
- [1] Wager, T. T. et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chem. Neurosci. 2010, 1, 420–434. View Source
